[4-(Piperidin-1-ylmethyl)phenyl]methanol

Medicinal Chemistry ADME Physicochemical Properties

FBDD campaigns require isomerically pure building blocks to avoid confounding assay results. [4-(Piperidin-1-ylmethyl)phenyl]methanol (CAS 91271-62-4) is the precisely para-substituted benzyl alcohol fragment that eliminates this risk. • LogP 2.10 & pKa 14.44 ensure predictable CNS permeability; remains unprotonated at physiological pH, reducing non-specific membrane binding. • Named reactant in EP3546457B1 for pyrazolo-heteroaryl intermediates; mandatory for reproducing patented synthetic routes. • ≥95% purity with dual H-bond donor/acceptor (TPSA 23.47 Ų) for reliable fragment screening and hit validation. Consistent multi-supplier availability supports long-term discovery programs.

Molecular Formula C13H19NO
Molecular Weight 205.3 g/mol
CAS No. 91271-62-4
Cat. No. B1365428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(Piperidin-1-ylmethyl)phenyl]methanol
CAS91271-62-4
Molecular FormulaC13H19NO
Molecular Weight205.3 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2=CC=C(C=C2)CO
InChIInChI=1S/C13H19NO/c15-11-13-6-4-12(5-7-13)10-14-8-2-1-3-9-14/h4-7,15H,1-3,8-11H2
InChIKeySQWKPHFBCVNPGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[4-(Piperidin-1-ylmethyl)phenyl]methanol Overview


[4-(Piperidin-1-ylmethyl)phenyl]methanol (CAS 91271-62-4) is a piperidine-substituted benzyl alcohol derivative with the molecular formula C13H19NO and a molecular weight of 205.3 g/mol . It serves as a crucial fragment molecule and synthetic intermediate in medicinal chemistry and pharmaceutical research, characterized by its para-substituted phenyl ring, a piperidine moiety linked via a methylene bridge, and a primary alcohol group [1]. The compound is commercially available in research-grade purities (typically 95-98%) from multiple suppliers [2].

Para-substituted benzyl alcohol intermediate for medicinal chemistry and fragment elaboration
Supplier-certified research-grade purity supports reproducible synthetic workflows
Broad commercial availability reduces supply-chain risk for long-term projects

[4-(Piperidin-1-ylmethyl)phenyl]methanol Isomer Substitution Risks


In piperidinyl-benzyl alcohol systems, the substitution pattern on the aromatic ring critically dictates key physicochemical properties such as lipophilicity, basicity, and steric accessibility, which directly influence reactivity, solubility, and downstream biological performance . The para-substituted [4-(Piperidin-1-ylmethyl)phenyl]methanol exhibits a distinct LogP (2.10) and pKa (14.44) compared to its ortho- and meta-isomers . Generic substitution with a positional isomer can lead to altered pharmacokinetic parameters (e.g., LogD, membrane permeability) [1] or divergent synthetic outcomes (e.g., unexpected byproduct formation due to altered nucleophilicity of the benzylic alcohol) [2]. The following quantitative evidence guide delineates the measurable differentiators that necessitate the specific procurement of this para-isomer.

  • Positional isomer Para, ortho, and meta substitution may shift LogP and pKa, altering reaction selectivity and assay interpretation.
  • Purity variance Commercial purity specifications and vendor networks differ across regioisomers, potentially affecting batch consistency.
  • Synthetic route Patent-documented syntheses explicitly require the para-isomer; substitution may not reproduce published intermediates.

[4-(Piperidin-1-ylmethyl)phenyl]methanol Isomer Comparison


Lipophilicity Advantage Over Ortho-Isomer

The para-substituted [4-(Piperidin-1-ylmethyl)phenyl]methanol demonstrates a LogP of 2.10, indicating moderate lipophilicity favorable for membrane permeability in drug discovery contexts . In contrast, its ortho-substituted isomer (CAS 91271-61-3) exhibits a substantially lower XLogP3-AA of 1.7 [1]. This 0.40-unit difference in LogP (approx. 23% increase in predicted octanol-water partition) may translate to altered in vivo distribution and cellular uptake profiles, making the para-isomer the preferred choice for lead optimization programs targeting enhanced passive diffusion [2].

Lipophilicity (LogP)
Reported
Para: LogP 2.10 · Ortho: XLogP3-AA 1.7 (Δ 0.40)
Higher reported lipophilicity may support membrane permeability context.
Predicted values; source-specific review recommended.
Medicinal Chemistry ADME Physicochemical Properties

Basicity and pKa Profile

[4-(Piperidin-1-ylmethyl)phenyl]methanol has a predicted pKa of 14.44 ± 0.10, attributed to the piperidine nitrogen . While the meta-isomer's exact pKa is less commonly reported, its 3-substituted analog, 3-(1-Piperidinylmethyl)phenol (CAS 73279-04-6), exhibits a significantly lower predicted pKa of 9.97 ± 0.10 [1]. This class-level inference suggests that the para-alkyl substitution pattern in the target compound yields a more basic piperidine nitrogen compared to a meta-phenolic system. This higher pKa value implies that the target compound will remain predominantly uncharged at physiological pH (~7.4), potentially impacting its solubility profile and its ability to form stable salts [2].

Basicity (pKa)
Class-level
Para: pKa 14.44 ± 0.10 · meta-analog: 9.97 ± 0.10 (predicted)
Class-level pKa difference may influence ionization state and salt formation context.
Based on analog data; experimental confirmation advised.
Medicinal Chemistry Formulation Science Physicochemical Properties

Boiling Point Comparison

The predicted boiling point of [4-(Piperidin-1-ylmethyl)phenyl]methanol is 325.7 ± 22.0 °C at 760 mmHg . In contrast, its ortho-isomer (CAS 91271-61-3) has a reported boiling point of 319.6 °C at 760 mmHg [1]. The approximately 6 °C higher boiling point of the para-isomer may be a consequence of its more symmetrical molecular shape leading to stronger intermolecular interactions in the liquid phase. While both compounds are typically handled as solids at room temperature, this boiling point difference is relevant for vacuum distillation purification protocols or for assessing volatility during high-temperature reactions, guiding selection based on available equipment or process constraints [2].

Boiling Point
Data to verify
325.7 ± 22.0 °C (para) vs 319.6 °C (ortho)
Boiling point difference may inform distillation purification protocol selection.
Predicted values; relevance for high-temperature process steps.
Synthetic Chemistry Purification Process Chemistry

Commercial Purity and Availability Advantage

[4-(Piperidin-1-ylmethyl)phenyl]methanol is routinely available from major suppliers with a standard purity specification of 95% (e.g., Thermo Scientific) or higher (98% from Leyan) [1]. In contrast, its meta-substituted isomer (CAS 73278-91-8) is listed by some vendors at a minimum purity of ≥90% [2]. While both are research-grade chemicals, the higher baseline purity of the para-isomer from common distributors reduces the likelihood of requiring additional purification steps prior to use in sensitive reactions (e.g., catalytic processes or bioconjugation), thereby saving time and resources [3]. Furthermore, the para-isomer is stocked by a broader range of global suppliers (e.g., Santa Cruz, Fisher, Aladdin), ensuring more reliable and competitive sourcing .

Commercial Purity
Specification review
≥95% (common) vs ≥90% meta-isomer; broader supplier network
Supplier-grade purity and availability support procurement reliability.
Verify lot-specific COA; 2025 vendor listings.
Procurement Quality Control Supply Chain

Synthetic Utility in Bioactive Molecule Synthesis

[4-(Piperidin-1-ylmethyl)phenyl]methanol has been explicitly utilized as a reactant in the synthesis of advanced intermediates, as documented in patent literature (e.g., EP3546457B1) for the preparation of pyrazolo-heteroaryl derivatives [1]. Specifically, it serves as a precursor to 1-(4-(chloromethyl)benzyl)piperidine, a key intermediate [2]. While its ortho- and meta-isomers also function as building blocks, the para-isomer's specific geometric arrangement is often required to achieve the correct three-dimensional orientation of pharmacophores for target engagement, as inferred from structure-activity relationship (SAR) studies on related piperidine-containing scaffolds [3]. Direct citations in patent synthesis routes validate its specific utility over its regioisomers in these contexts.

Patent-Exemplified Use
Reported
Reactant in EP3546457B1 for pyrazolo-heteroaryl derivatives
Patent route validation supports specific para-isomer requirement.
Confirms utility in published synthetic method.
Synthetic Chemistry Medicinal Chemistry Patent Literature

CNS-Favorable Distribution Coefficient

The LogD7.4, representing the distribution coefficient at physiological pH, is a critical parameter for assessing a compound's ability to cross the blood-brain barrier (BBB). While experimentally determined LogD7.4 values are not widely published for these isomers, predictive models for related para-substituted piperidinyl-benzyl alcohols suggest a LogD7.4 in the optimal range (1-3) for CNS penetration . The para-isomer's unique combination of a basic piperidine (pKa 14.44) and a neutral benzylic alcohol, with a favorable LogP of 2.10, positions it as a suitable scaffold for designing CNS-active compounds, as demonstrated by the development of potent 5-HT2A receptor ligands (e.g., Ki = 1.63 nM) from similar para-substituted piperidinylmethanol cores [1]. The ortho-isomer's lower LogP (1.7) would predict a correspondingly lower LogD7.4, potentially diminishing its suitability for CNS applications [2].

CNS Property Profile
Class-level
Predicted LogP 2.10, TPSA 23.47 Ų align with CNS drug-like space
Class-level profile may support CNS lead optimization research context.
Inferred from models; experimental LogD and BBB data needed.
ADME CNS Drug Discovery Physicochemical Properties

[4-(Piperidin-1-ylmethyl)phenyl]methanol Applications


CNS-Penetrant Drug Design

Due to its favorable lipophilicity (LogP 2.10) and predicted LogD7.4 profile, [4-(Piperidin-1-ylmethyl)phenyl]methanol is an ideal scaffold for medicinal chemists designing small molecules intended to cross the blood-brain barrier . The para-substitution pattern is a common feature in potent CNS-active agents, as exemplified by the 5-HT2A receptor ligands developed from related piperidinylmethanol cores [1]. Prioritizing this para-isomer over the less lipophilic ortho-isomer (LogP 1.7) increases the probability of achieving target engagement in the central nervous system [2].

Patent-Exemplified Pyrazolo-Heteroaryl Synthesis

This compound is specifically named as a reactant in patent EP3546457B1, where it is converted into 1-(4-(chloromethyl)benzyl)piperidine, a key intermediate for pyrazolo-heteroaryl derivatives with potential therapeutic applications . For research groups engaged in follow-on drug discovery or seeking to explore chemical matter around this patent space, procuring the exact para-isomer is mandatory to reproduce the patented synthetic route and generate authentic samples of the claimed intermediates [1].

Fragment-Based Drug Discovery and Library Design

As a fragment molecule, [4-(Piperidin-1-ylmethyl)phenyl]methanol serves as a versatile building block for molecular linking, expansion, and modification in FBDD campaigns . Its specific combination of a hydrogen bond-donating benzylic alcohol and a hydrogen bond-accepting piperidine nitrogen (TPSA 23.47 Ų) provides two distinct interaction handles for target engagement [1]. The higher baseline commercial purity (≥95%) of this para-isomer, compared to the meta-isomer (≥90%), reduces the risk of confounding assay results from unknown impurities in fragment screens, ensuring more reliable hit identification and validation [2].

Chemical Biology Tool Compound Synthesis

The benzylic alcohol of [4-(Piperidin-1-ylmethyl)phenyl]methanol is an excellent handle for further functionalization, such as oxidation to an aldehyde or conversion to a leaving group for nucleophilic substitution . The higher pKa (14.44) of its piperidine nitrogen, compared to meta-phenolic analogs (pKa 9.97), suggests it will remain unprotonated at physiological pH, a desirable property for designing cell-permeable probes that avoid non-specific electrostatic interactions with cellular membranes [1]. The wider commercial availability of the para-isomer also ensures more consistent supply for long-term tool compound development projects [2].

Application
Selection Property
Validation Focus
CNS lead optimization research
LogP/LogD profile and predicted CNS MPO fit
Membrane permeability and brain exposure assay review
Patent-specified pyrazolo-heteroaryl synthesis
Para-substitution geometry requirement (EP3546457B1)
Reproduce and validate patented intermediate synthesis
Fragment-based library design
Dual H-bond donor/acceptor functionality; supplier-verified purity
Hit identification reliability and purity-dependent assay results
Chemical biology probe development
Functionalizable benzylic alcohol; piperidine nitrogen pKa context
Cell permeability and functionalization efficiency assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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